

5,6,7,8-Tetrahydroquinoline-2-carbonitrile

chemical properties

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Cat. No.: B173703

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6,7,8-Tetrahydroquinoline-2-carbonitrile is a heterocyclic compound featuring a fused aliphatic and aromatic ring system, making it a valuable scaffold in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is recognized as a "privileged structure," frequently appearing in biologically active molecules and approved pharmaceuticals.^[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of the 2-carbonitrile derivative, designed to serve as a foundational resource for its strategic deployment in research and drug development programs. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and its potential as a versatile building block for creating diverse chemical libraries.

Core Molecular Profile and Physicochemical Properties

5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS: 150459-78-2) belongs to a class of compounds that merge the structural features of quinoline with a partially saturated carbocyclic ring.[2] This unique architecture imparts a three-dimensional character that is often sought after in modern drug design to improve binding affinity and pharmacokinetic properties. The nitrile functional group at the 2-position serves as a versatile chemical handle for a wide array of synthetic transformations.

Below is a summary of its key physicochemical properties, compiled from available data and estimations based on its structural analogue, 5,6,7,8-tetrahydroquinoline.

Property	Value	Source(s)
IUPAC Name	5,6,7,8-tetrahydroquinoline-2-carbonitrile	N/A
CAS Number	150459-78-2	[2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[2]
Molecular Weight	158.20 g/mol	Calculated
Appearance	Expected to be an off-white to yellow solid	Inferred
Boiling Point	>220 °C (Predicted)	Inferred from[4][5]
Solubility	Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)	Inferred
Stability	Stable under standard laboratory conditions; may be light-sensitive	Inferred from[6]

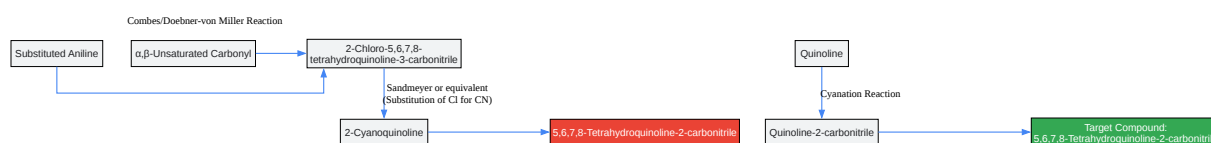
Synthesis and Manufacturing Strategy

The synthesis of functionalized tetrahydroquinolines is a well-established field, often relying on the construction of the heterocyclic core via cyclization reactions. A common and efficient approach to synthesizing the 2-carbonitrile derivative involves a multi-step sequence starting from readily available precursors.

The strategic choice of synthesis often depends on factors like starting material cost, scalability, and the desire to avoid harsh reagents. A plausible and robust pathway involves the construction of a substituted quinoline followed by partial reduction of the carbocyclic ring.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the target compound, emphasizing key transformations.



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Caption: General synthetic strategies for obtaining the target molecule.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol outlines the selective hydrogenation of quinoline-2-carbonitrile. This method is advantageous as it builds upon a commercially available starting material and utilizes a selective reduction that preserves the aromaticity of the pyridine ring.

Objective: To synthesize **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** from Quinoline-2-carbonitrile.

Materials:

- Quinoline-2-carbonitrile (1.0 eq)

- Palladium on Carbon (5 wt. %, 0.05 eq)
- Ethanol (or Acetic Acid as solvent)
- Hydrogen gas (H₂)
- Parr Hydrogenation Apparatus or equivalent
- Celite™
- Rotary Evaporator
- Silica Gel for chromatography

Procedure:

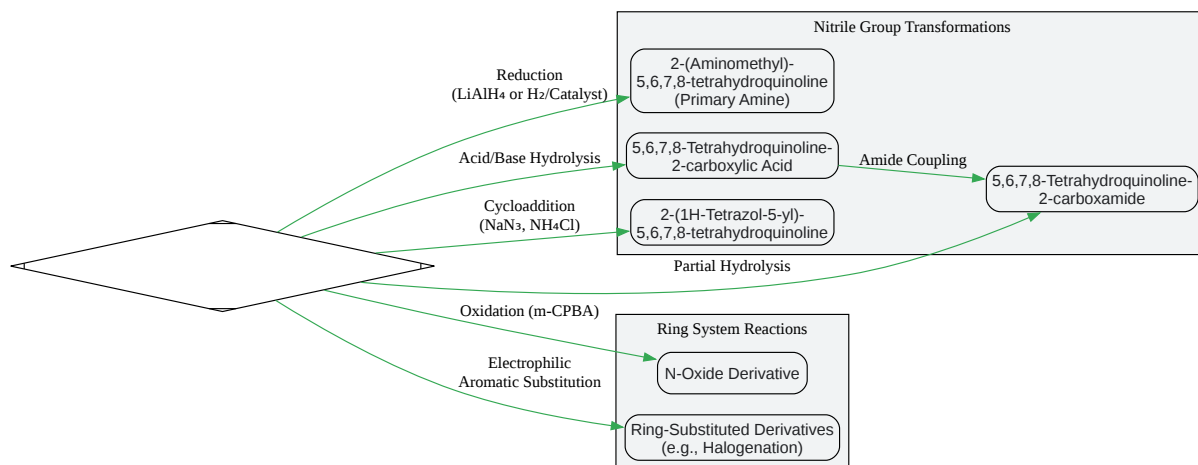
- Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.
- Reagent Charging: To the vessel, add Quinoline-2-carbonitrile followed by the solvent (Ethanol, ~0.1 M concentration).
- Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with atmospheric oxygen.
- Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas 3-5 times to remove all air.
- Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary to improve reaction kinetics. Monitor the reaction progress by observing the drop in hydrogen pressure. A Chinese patent suggests that a specially prepared Pd catalyst can facilitate this process at lower temperatures.[7]
- Reaction Quench & Work-up: Once the pressure stabilizes (indicating reaction completion, typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

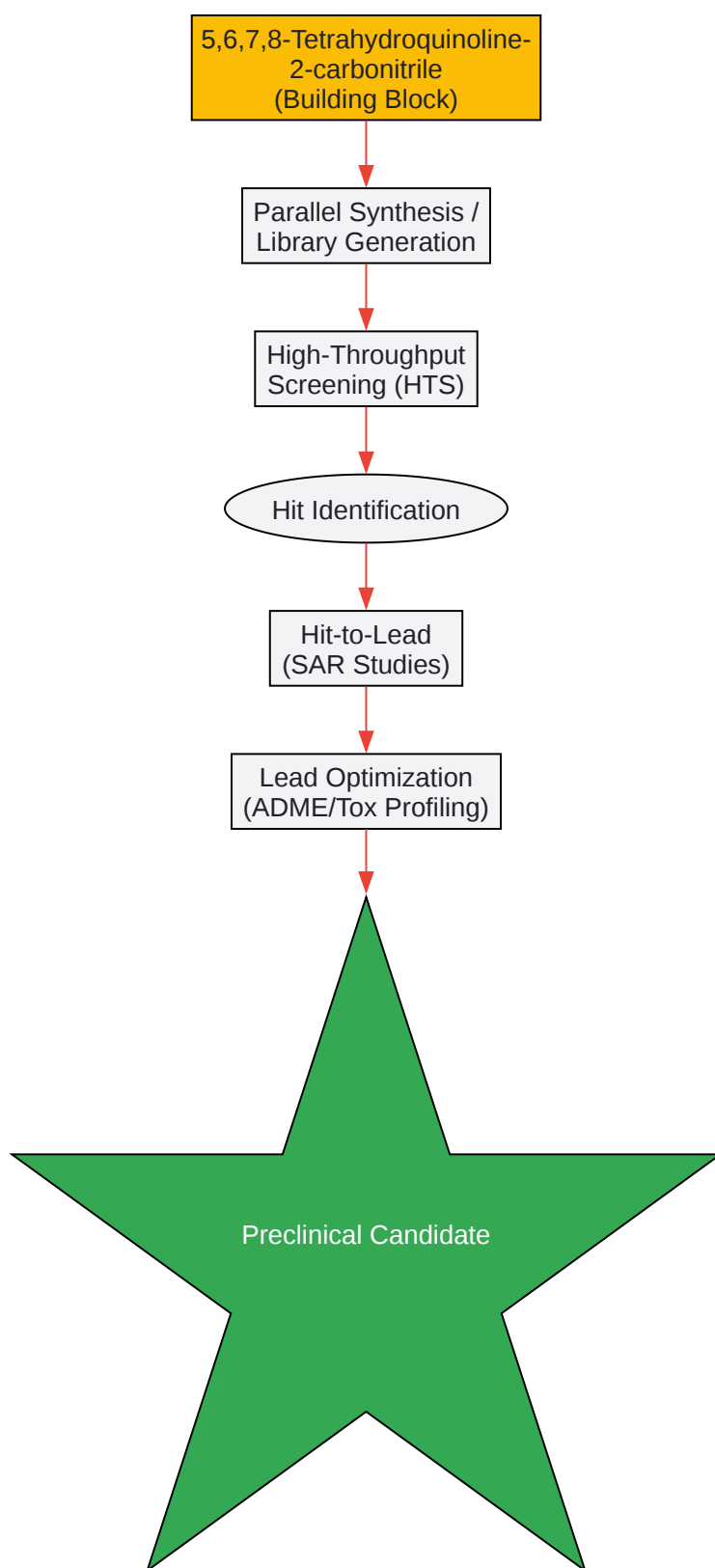
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**.

Chemical Reactivity and Derivatization

The reactivity of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is dominated by the nitrile group and the heteroaromatic ring. This dual reactivity makes it a powerful intermediate for generating a diverse range of downstream compounds.

Key Reaction Pathways





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Caption: Integration of the target molecule into a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is not widely available, data from the parent compound and related nitrile-containing aromatic compounds can be used to establish safe handling procedures. It should be handled by technically qualified individuals in a well-ventilated area or chemical fume hood. [8]

Hazard Information	Precautionary Measures
GHS Classification (Predicted)	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [5][8][9]
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. [6][10]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [11]
Storage	Store in a tightly-closed container. Keep in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. [8][11]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

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